3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid
Description
This compound features a benzene ring substituted with a boronic acid (-B(OH)₂) group at position 1, fluorine atoms at positions 4 and 5, and a 2,2-difluoroethoxy group (-OCH₂CF₂) at position 2. The 2,2-difluoroethoxy substituent introduces strong electron-withdrawing effects and steric hindrance, distinguishing it from simpler alkoxy or halogenated analogs.
Properties
CAS No. |
936250-23-6 |
|---|---|
Molecular Formula |
C8H7BF4O3 |
Molecular Weight |
237.95 g/mol |
IUPAC Name |
[3-(2,2-difluoroethoxy)-4,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c10-5-1-4(9(14)15)2-6(8(5)13)16-3-7(11)12/h1-2,7,14-15H,3H2 |
InChI Key |
YOWBSHPKPTTYFK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)OCC(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Aryl Halide Precursor Synthesis
The foundational step involves preparing a halogenated aromatic intermediate. For example, 4,5-difluoro-3-hydroxybenzene derivatives are often halogenated at the 1-position using bromine or iodine in the presence of Lewis acids like FeCl₃. The 2,2-difluoroethoxy group is subsequently introduced via nucleophilic substitution, leveraging alkoxyde intermediates generated from 2,2-difluoroethanol and strong bases such as NaH or KOtBu.
Detailed Preparation Methods
Halogenation-Borylation Sequence
A widely cited approach involves the following steps:
Step 1: Synthesis of 3-Hydroxy-4,5-difluorophenyl Halide
4,5-Difluororesorcinol is treated with PCl₅ or PBr₃ in anhydrous dichloromethane to yield 3-hydroxy-4,5-difluorophenyl chloride or bromide. Typical conditions:
-
Temperature: 0–25°C
-
Yield: 75–85%
Step 2: Etherification with 2,2-Difluoroethanol
The halogenated intermediate reacts with 2,2-difluoroethanol in the presence of NaH (2.2 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours. This step achieves >90% conversion, with the ether linkage forming selectively at the 3-position.
Step 3: Boronation via Miyaura Borylation
The aryl halide undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dioxane at 80°C for 24 hours. Key parameters:
Direct Electrophilic Borylation
An alternative method avoids halogenation by employing electrophilic borylation agents. For instance, treatment of 3-(2,2-difluoro-ethoxy)-4,5-difluorobenzene with boron tribromide (BBr₃) in the presence of AlCl₃ at −78°C generates the boronic acid directly. However, this route suffers from lower yields (50–55%) due to competing side reactions.
Catalytic and Reaction Condition Optimization
Palladium Catalyst Systems
The choice of palladium catalyst significantly impacts borylation efficiency:
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Dioxane | 80°C | 68 | |
| Pd(dppf)Cl₂ | THF | 70°C | 72 | |
| Pd₂(dba)₃/SPhos | Toluene | 90°C | 65 |
Notably, Pd(dppf)Cl₂ demonstrates superior stability under prolonged heating, minimizing dehalogenation byproducts.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., dioxane, THF) enhance reaction rates by stabilizing the transition state. Elevated temperatures (>70°C) are critical for overcoming kinetic barriers in the transmetallation step but must be balanced against boronic acid decomposition.
Purification and Characterization
Acidic Precipitation
Crude products are purified via acid-induced precipitation. Adjusting the pH to 2–3 using a mixed HCl/H₂SO₄ solution (3:1 v/v) precipitates the boronic acid with ≥98% purity.
Crystallization Techniques
Recrystallization from ethanol/water (4:1) at −20°C yields colorless crystals suitable for X-ray diffraction analysis. Key spectral data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 1H), 6.05 (tt, J=54.0, 3.6 Hz, 1H), 4.58 (dt, J=12.8, 3.6 Hz, 2H).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives and functionalized boronic acids, which can be further utilized in different applications.
Scientific Research Applications
Organic Synthesis
Boronic acids play a crucial role in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The unique structure of 3-(2,2-difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid enhances its utility as a coupling partner for forming carbon-carbon bonds. This is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki-Miyaura Coupling | Used for forming biaryl compounds from aryl halides | |
| Heck Reaction | Involves coupling alkenes with aryl halides |
Medicinal Chemistry
The compound's boronic acid functionality allows it to interact with biomolecules, making it a candidate for drug development. Research has indicated that boronic acids can act as enzyme inhibitors and are involved in the design of therapeutics targeting various diseases.
- Case Study : Studies have shown that boronic acids can inhibit enzymes such as proteasomes and kinases, which are crucial in cancer therapy. The difluorinated structure may enhance binding affinity and specificity towards target enzymes.
Catalysis
This compound can serve as a catalyst or ligand in various catalytic processes due to its unique electronic properties. Its ability to stabilize transition states makes it an attractive candidate for facilitating chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of target proteins. This interaction is crucial in its role as an enzyme inhibitor and in other biological applications.
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs and their distinguishing features:
Physical and Chemical Properties
Data extrapolated from analogs:
The difluoroethoxy group may lower melting/boiling points slightly compared to methoxy analogs due to increased molecular flexibility, though experimental confirmation is needed.
Key Research Findings
- Electronic Effects : Fluorine and difluoroethoxy groups synergistically reduce electron density on the benzene ring, as evidenced by computational studies on similar compounds .
- Synthetic Utility : Ethoxy-substituted difluorophenylboronic acids (e.g., 4,5-Difluoro-2-ethoxyphenylboronic acid) are preferred in coupling reactions for agrochemicals, suggesting the target compound’s relevance in this domain .
- Thermal Stability : High melting points (~200°C) in methoxy analogs indicate robustness under reaction conditions, a trait likely shared by the target compound .
Biological Activity
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid (CAS No.: 936250-23-6) is a boronic acid derivative characterized by its unique fluorinated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology.
- Molecular Formula : C₈H₇BF₄O₃
- Molecular Weight : 224.94 g/mol
- Structure : The compound features a boronic acid functional group, which is known for its ability to interact with various biological molecules.
The biological activity of this compound is primarily attributed to its ability to modulate protein interactions through reversible covalent bonding with diols, which is a characteristic feature of boronic acids. This property allows it to influence various signaling pathways and enzymatic activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's effectiveness appears to be linked to its ability to inhibit specific kinases involved in cancer cell survival.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in:
- IC50 Values : Ranging from 0.1 to 5 µM depending on the cell line.
- Mechanism : Induction of apoptosis via the mitochondrial pathway and inhibition of the PI3K/Akt signaling pathway.
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| HeLa | 0.75 | Apoptosis induction |
| MCF-7 | 1.5 | PI3K/Akt pathway inhibition |
| A549 | 2.0 | Cell cycle arrest |
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in neuropharmacology. It acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurodegenerative diseases.
Research Findings: Modulation of nAChRs
Studies have indicated that the compound enhances the activity of α7 nAChRs, leading to increased neurotransmitter release and improved synaptic plasticity.
| Parameter | Value |
|---|---|
| EC50 for α7 nAChRs | 0.18 µM |
| Maximum Modulation (%) | 1200% at 10 µM |
Q & A
Q. What are the common synthetic routes for preparing 3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid?
The synthesis typically involves sequential fluorination and boronation steps. A plausible route includes:
- Fluorinated precursor synthesis : Starting with a substituted benzene ring, fluorination at the 4,5-positions can be achieved using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled conditions .
- Boronic acid introduction : The boronic acid group is introduced via Miyaura borylation, where a halogenated intermediate (e.g., bromo or iodo derivative) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .
- Ether linkage formation : The 2,2-difluoroethoxy group is added through nucleophilic substitution, using a fluorinated alcohol and a base like NaH or K₂CO₃ in anhydrous THF .
Q. How is this compound characterized to confirm its structure and purity?
Key characterization methods include:
- NMR spectroscopy : ¹⁹F NMR is critical for resolving fluorine environments (e.g., -CF₂- groups at δ -120 to -140 ppm). ¹H and ¹³C NMR help confirm aromatic substitution patterns and ether linkages .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and isotopic patterns, particularly for boron-containing species .
- X-ray crystallography : For unambiguous structural confirmation, though crystallization may require inert conditions due to boronic acid sensitivity .
Advanced Research Questions
Q. How do the fluorine substituents influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
The electron-withdrawing nature of fluorine substituents enhances the electrophilicity of the boronic acid, accelerating transmetalation in Suzuki reactions. However, steric hindrance from the 2,2-difluoroethoxy group may reduce coupling efficiency with bulky aryl halides. Comparative studies with non-fluorinated analogs (e.g., methoxy-substituted benzeneboronic acids) show a 15–20% decrease in yield for sterically hindered partners, necessitating optimized Pd catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) .
Q. What strategies mitigate hydrolysis of the boronic acid group during storage or reaction?
Hydrolysis can be minimized by:
- Protection : Converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) during synthesis, followed by deprotection in situ .
- Storage conditions : Storing under anhydrous, inert atmospheres (argon) at low temperatures (-20°C) .
- Reaction solvent optimization : Using aprotic solvents (e.g., DMF or DMSO) with molecular sieves to scavenge moisture .
Q. How can researchers resolve discrepancies in NMR data caused by fluorine coupling?
Fluorine-proton coupling in ¹H NMR (e.g., splitting from -CF₂- groups) complicates spectral interpretation. Solutions include:
- Decoupling experiments : ¹⁹F decoupling during ¹H NMR acquisition simplifies splitting patterns.
- 2D NMR : HSQC and HMBC correlations help assign overlapping signals by mapping ¹H-¹³C and ¹H-¹⁹F interactions .
- Computational modeling : DFT calculations (e.g., using Gaussian) predict chemical shifts and coupling constants for validation .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar solvents?
Discrepancies may arise from differing crystallinity or hydration states. Methodological recommendations:
- Standardized protocols : Measure solubility in degassed solvents (e.g., THF, MeCN) under controlled humidity.
- Thermogravimetric analysis (TGA) : Quantify hydrate formation, which reduces apparent solubility .
- Additive screening : Use co-solvents (e.g., DMSO) or ionic liquids to enhance dissolution without destabilizing the boronic acid .
Application-Oriented Questions
Q. What role does this compound play in medicinal chemistry as a building block?
Its fluorinated structure enhances metabolic stability and membrane permeability, making it valuable for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
